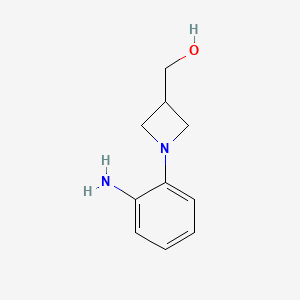

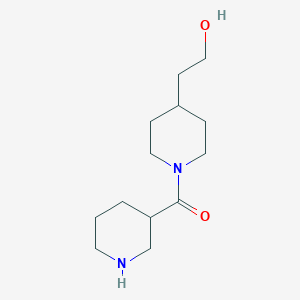

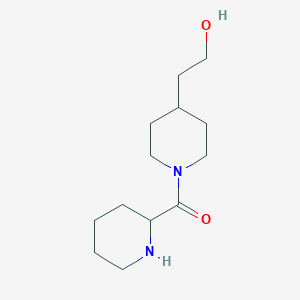

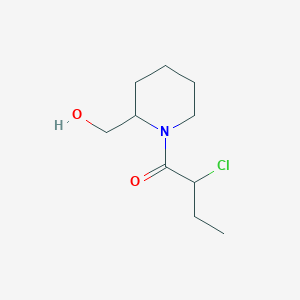

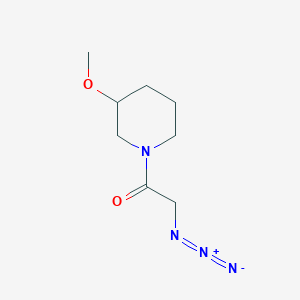

3-(Ethoxymethyl)piperidine-1-carboximidamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Selective Killing of Bacterial Persisters

Research has demonstrated that certain chemical compounds can selectively target bacterial persisters, which are known for their tolerance to antibiotic treatment, without affecting normal antibiotic-sensitive cells. This approach could lead to the development of treatments that enhance the eradication of bacterial infections by addressing the persisters that usually contribute to antibiotic resistance and chronic infections (Jun-Seob Kim et al., 2011).

Synthesis and Biological Evaluation of Derivatives

The synthesis and biological evaluation of cinitapride related derivatives, for example, have shown potential as prokinetic agents, indicating their utility in stimulating gastrointestinal motility. Such compounds are of interest for their anti-ulcerative properties and potential to improve gastrointestinal health (G. Srinivasulu et al., 2005).

Antimicrobial Activity

New pyridine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. These studies are crucial for discovering new drugs that can combat resistant strains of bacteria and fungi, contributing to the development of novel antimicrobial agents (N. Patel et al., 2011).

Corrosion Inhibition

Piperidine derivatives have been investigated for their corrosion inhibition properties on metals such as iron. These studies are significant for industries looking to protect infrastructure and machinery from corrosion, highlighting the chemical's potential in material science (S. Kaya et al., 2016).

Anti-hyperglycemic Evaluation

Research into novel carboximidamides derived from cyanamides has shown promising anti-hyperglycemic effects. These compounds have been evaluated for their potential to decrease serum glucose levels, offering insights into new treatments for diabetes (A. Moustafa et al., 2021).

Anticancer Agents

The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents represent a significant area of research. Identifying compounds with potent anticancer activity is critical for developing new therapies to treat various cancers (A. Rehman et al., 2018).

Wirkmechanismus

Target of Action

The primary targets of 3-(Ethoxymethyl)piperidine-1-carboximidamide are Epidermal Growth Factor Receptor (EGFR), B-Raf Proto-Oncogene (BRAF), and Cyclin-Dependent Kinase 2 (CDK2) . These targets play crucial roles in cell proliferation and survival, making them important targets for cancer therapeutics .

Mode of Action

this compound interacts with its targets by inhibiting their activity. It has been found to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also shows potent inhibitory activity against BRAFV600E and CDK2 .

Biochemical Pathways

The inhibition of EGFR, BRAF, and CDK2 by this compound affects multiple biochemical pathways involved in cell proliferation and survival

Pharmacokinetics

An in silico adme/pharmacokinetic analysis was considered for the related compounds .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation. It has been found to be a potent inhibitor of cancer cell proliferation with GI50 values of 44 and 35nM against four cancer cell lines .

Biochemische Analyse

Biochemical Properties

3-(Ethoxymethyl)piperidine-1-carboximidamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as EGFR, BRAF, and CDK2 . These interactions are crucial as they influence the compound’s antiproliferative effects, making it a potential candidate for cancer therapy. The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and leading to reduced cell proliferation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival . Additionally, this compound can modulate gene expression, leading to changes in the expression of genes associated with cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity and disrupting downstream signaling pathways . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to maintain its stability under controlled conditions, with minimal degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant antiproliferative effects without causing toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that lead to the formation of active metabolites . These metabolites can further interact with cellular targets, contributing to the overall biological activity of the compound. Additionally, this compound can influence metabolic flux and alter metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be transported to various cellular compartments, where it exerts its effects . The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with its molecular targets . This localization is facilitated by targeting signals and post-translational modifications that guide the compound to its site of action. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-(ethoxymethyl)piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-2-13-7-8-4-3-5-12(6-8)9(10)11/h8H,2-7H2,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRDWKSEXZSPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN(C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.